6-Bromobenzo[e][1,2,4]triazine
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Description
“6-Bromobenzo[e][1,2,4]triazine” is a heterocyclic compound with a triazine ring containing a bromine atom . It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The IUPAC name for this compound is 6-bromo-1,2,4-benzotriazine-3-carboxylic acid . Its molecular weight is 254.04 .
Synthesis Analysis
The synthesis of 1,2,4-triazines involves a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This process provides 3,6-disubstituted-1,2,4-triazines . The reaction conditions are mild and tolerate a variety of sensitive functionalities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazine ring with a bromine atom attached to the 6-position . The InChI code for this compound is 1S/C8H4BrN3O2/c9-4-1-2-5-6 (3-4)10-7 (8 (13)14)12-11-5/h1-3H, (H,13,14) .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Characterization
- Novel Derivatives and Thermal Stability : 1,4-Dihydrobenzo[1,2,4][e]triazines, with acetyl or ester moieties, have been synthesized using an oxidative cyclization method. These compounds exhibit high thermal stability, potentially useful in the development of functional organic materials (Epishina, Kulikov, & Fershtat, 2022).
Biological Activities
- Antitumor Applications : Novel 1,2,4-Triazine derivatives, containing thiazole/benzothiazole rings, have been synthesized and tested for antitumor activity. One compound, in particular, showed significant antitumor activity, suggesting potential in cancer research (Yurttaş et al., 2017).
Chemical Reactions and Properties
Dendrimeric Complexes : Research on 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine and its derivatives led to the creation of dendrimeric complexes. These compounds have unique magnetic behaviors, opening doors to applications in material science (Uysal & Koç, 2010).
Nucleic Acid Binding Agents : Diaryltriazines have been synthesized and shown to bind strongly to DNA model sequences. This property is significant for potential applications in gene therapy or drug design (Spychała et al., 1994).
Fused Heterocyclic Triazines : The creation of fused heterocyclic 1,3,5‐triazines has been explored, with some compounds exhibiting moderate anti-proliferation potential against cancer cell lines. This synthesis points to possible applications in developing anticancer agents (Bekircan et al., 2005).
Properties
IUPAC Name |
6-bromo-1,2,4-benzotriazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-5-1-2-6-7(3-5)9-4-10-11-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVIRAZEBFIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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